

Methylglycine diacetic acid synthesis pathway

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Compound of Interest

Compound Name: *Methylglycine diacetic acid*

Cat. No.: *B13345646*

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Abstract

Methylglycine diacetic acid (MGDA) is a highly effective and readily biodegradable chelating agent, positioning it as a green alternative to traditional aminocarboxylates like EDTA and NTA. [1][2][3] Its strong chelating power across a wide pH range, coupled with its favorable toxicological and environmental profile, has led to its widespread adoption in detergents, industrial cleaning, water treatment, and personal care products.[1][4] This technical guide provides a comprehensive overview of the primary industrial synthesis pathways for MGDA, offering detailed experimental protocols, quantitative data summaries, and visual diagrams of the core chemical processes.

Core Synthesis Pathways

The industrial production of MGDA primarily revolves around two key starting materials: alanine and iminodiacetic acid. The choice of pathway often depends on raw material availability, cost, and the desired purity of the final product. A less common, but notable, "green" synthesis route avoids the use of cyanide-containing compounds.

Synthesis from Alanine

Alanine serves as a common and versatile precursor for MGDA synthesis.[2] Several distinct chemical strategies have been developed, with the Strecker synthesis and carboxymethylation with chloroacetic acid being the most prominent.

This classic method involves the reaction of alanine with formaldehyde and hydrogen cyanide to form an intermediate, L- α -alanine-N,N-diacetonitrile (L-ADAN), which is subsequently

saponified to yield the MGDA trialkali metal salt.[5][6]

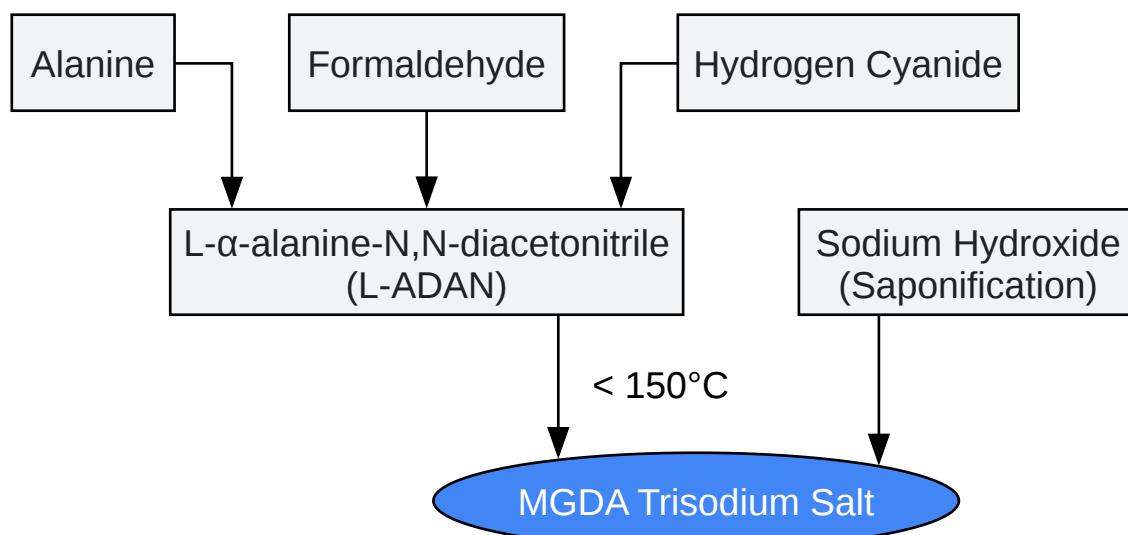
Experimental Protocol:

- Cyanomethylation: Racemic or enantiomerically pure α -DL-alanine is reacted with formaldehyde and hydrogen cyanide.[7] This step, a double cyanomethylation, forms the diacetonitrile intermediate.[7]
- Saponification (Hydrolysis): The resulting L-ADAN is then hydrolyzed using a strong base, such as sodium hydroxide, to form the trisodium salt of MGDA.[5][6][7] To prevent racemization of the L-enantiomer, the temperature during alkaline saponification should not exceed 150°C.[5][6]
- Crystallization: The final product is obtained by crystallization from the aqueous solution.[5][6]

Quantitative Data Summary:

Parameter	Value	Reference
Overall Yield	77% - 97.4%	[7]
NTA Impurity	~0.1%	[7]
Saponification Temperature	< 150°C	[5][6]

Synthesis Pathway Diagram:



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Caption: Strecker synthesis of MGDA from Alanine.

This pathway avoids the use of highly toxic cyanides. Alanine is directly carboxylated using chloroacetic acid in an alkaline environment.

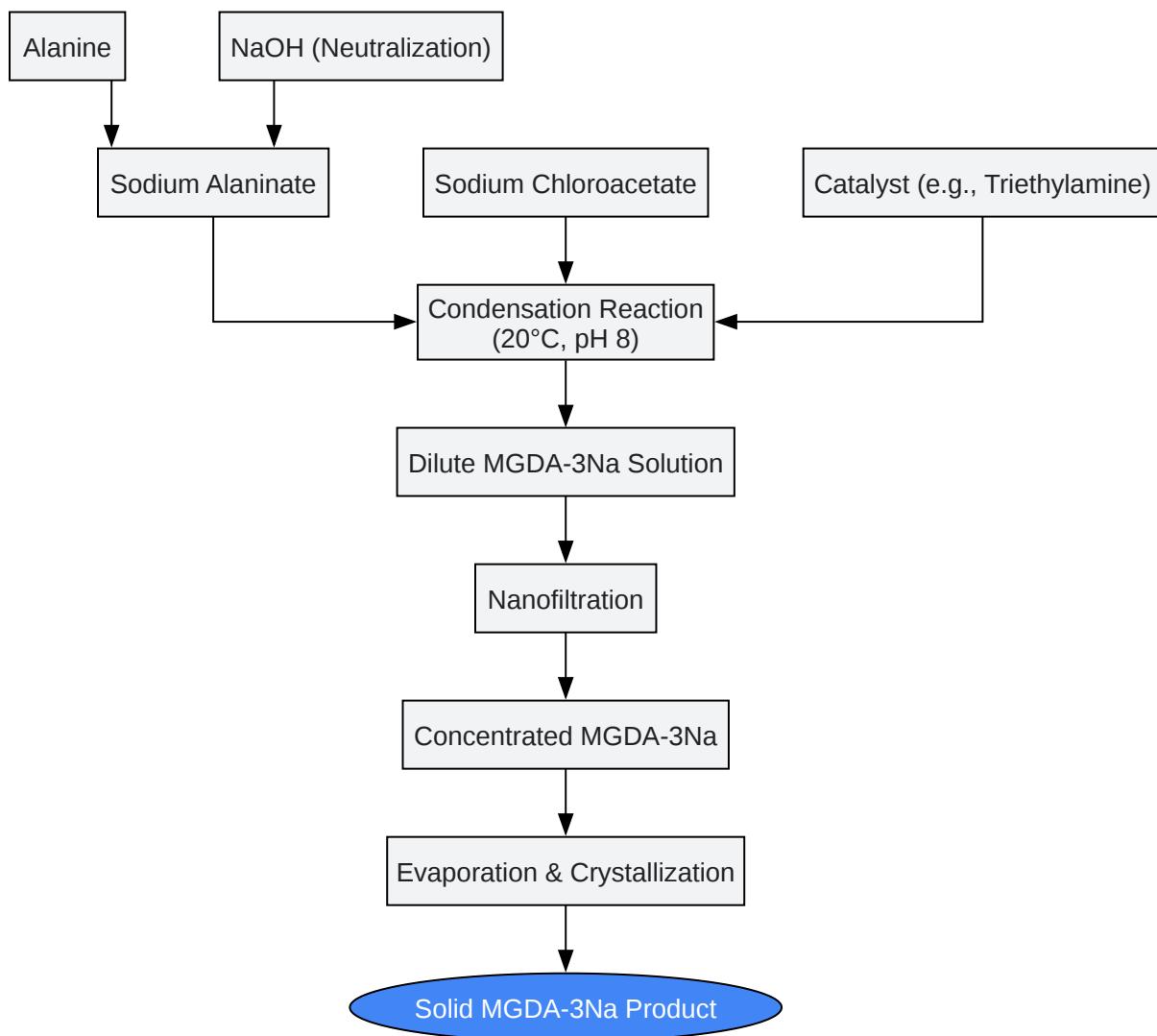
Experimental Protocol:

- Neutralization: Alanine is first neutralized with an alkali, such as sodium hydroxide, to prepare a sodium alaninate solution.[8]
- Condensation: Sodium chloroacetate and a catalyst (e.g., trialkylamine) are added to the sodium alaninate solution.[8] The condensation reaction is carried out under controlled temperature and pH, typically around 20°C and pH 8 \pm 0.5, to form a dilute solution of MGDA trisodium salt.[8]
- Purification: The resulting solution contains sodium chloride as a byproduct. Nanofiltration is employed to remove monovalent salts like NaCl and unreacted starting materials.[8]
- Concentration and Crystallization: The purified MGDA solution is concentrated by evaporation under reduced pressure and then cooled to induce crystallization. The crystals are then dried to yield the final product.[8]

Quantitative Data Summary:

Parameter	Value	Reference
Total Yield	81%	[8]
Reaction Temperature	20°C	[8]
Reaction pH	8 ± 0.5	[8]
Catalyst	Trialkylamine	[8]

Synthesis Pathway Diagram:



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Caption: Synthesis of MGDA via carboxymethylation of alanine.

A greener synthesis route involves the reductive amination of L-alanine with glyoxylic acid and formic acid, which avoids the use of both cyanides and chloroacetic acid.[9]

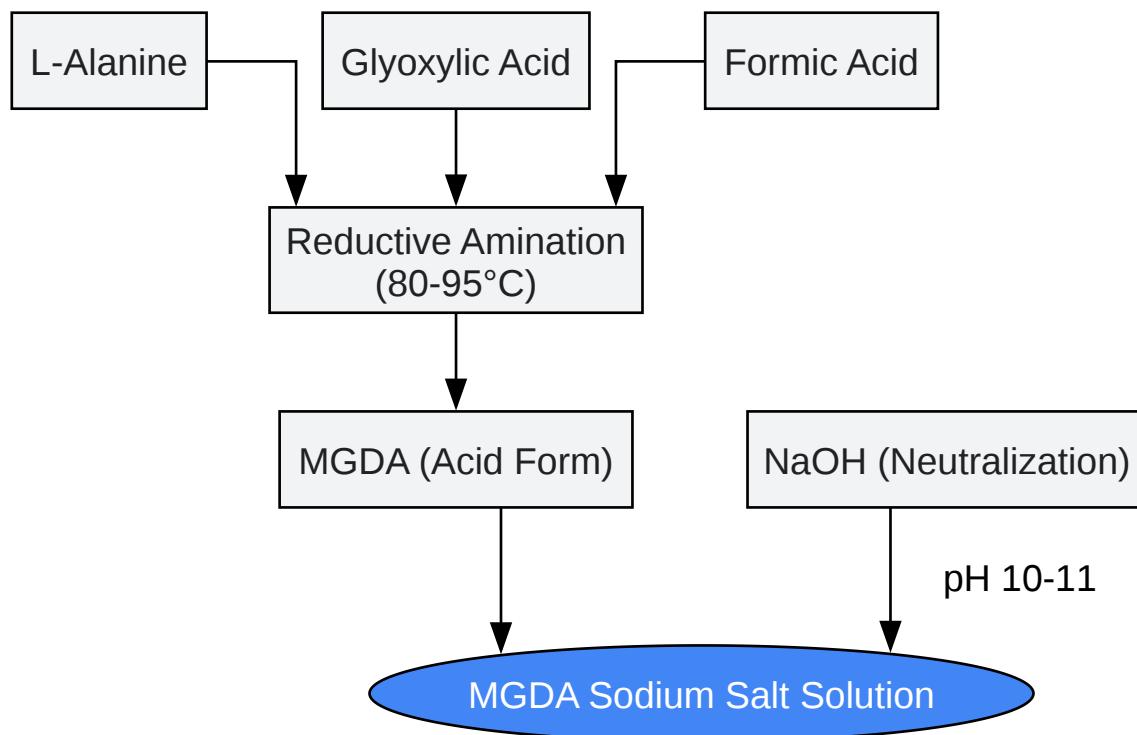
Experimental Protocol:

- Initial Reaction: L-alanine is mixed with deionized water and glyoxylic acid at a controlled temperature of $30 \pm 2^\circ\text{C}$.^[9]
- Reductive Amination: The temperature is raised to $80\text{-}95^\circ\text{C}$, and formic acid is slowly added dropwise. This substitutes the two hydrogen atoms on the nitrogen of L-alanine with carboxymethyl groups. The reaction is held at this temperature for 3-5 hours.^[9]
- Neutralization: The solution is cooled, and the pH is adjusted to around 10-11 with liquid caustic soda to form the sodium salt.^[9]
- Concentration: The final solution is concentrated under a vacuum to achieve the desired product concentration.^[9]

Quantitative Data Summary:

Parameter	Value	Reference
Yield (Dry Basis)	$\geq 86\%$	[9]
Effective Content	$\geq 40\%$	[9]
Reaction Temperature	$80\text{-}95^\circ\text{C}$	[9]
Final pH	10 - 11	[9]

Synthesis Pathway Diagram:



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Caption: Green synthesis of MGDA via reductive amination.

Synthesis from Iminodiacetic Acid (IDA)

An alternative to alanine-based routes starts with iminodiacetic acid, which is reacted with acetaldehyde and hydrogen cyanide.

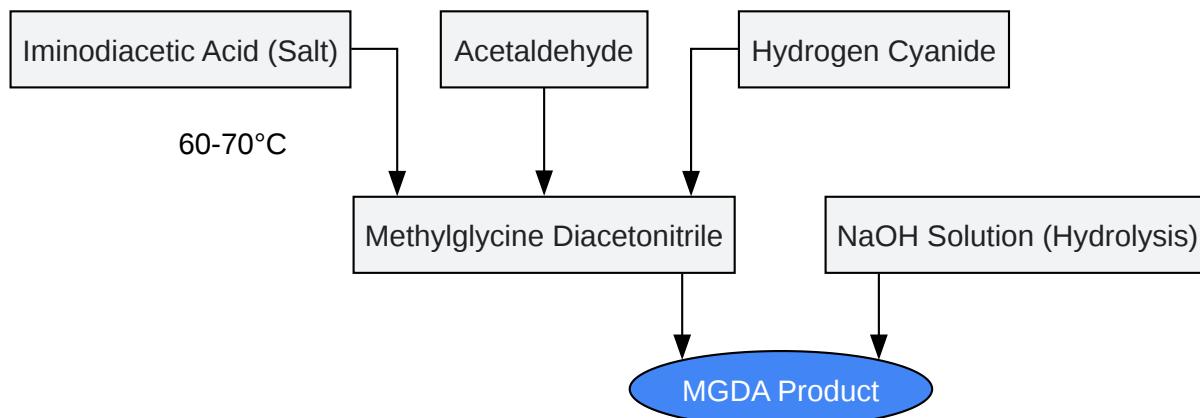
Experimental Protocol:

- Reaction Mixture: Acetaldehyde and hydrogen cyanide are added to an aqueous solution of iminodiacetic acid (or its salt).^[10] This reaction forms methylglycine diacetonitrile.^[10] The reaction is typically conducted at a temperature of 60-70°C for 20-40 minutes.^[10]
- Hydrolysis: The solution containing the nitrile intermediate is then added to a sodium hydroxide solution for hydrolysis.^[10]
- Product Formation: The hydrolysis step converts the nitrile groups to carboxylate groups, yielding the target MGDA product.^[10]

Quantitative Data Summary:

Parameter	Value	Reference
Reaction Yield	> 90%	[10]
NTA Impurity	< 0.1%	[10]
Reaction Temperature	60 - 70°C	[10]
Hydrolysis Agent	Sodium Hydroxide Solution (20-50%)	[10]

Synthesis Pathway Diagram:

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